2,2-Dicyclopropylazetidine
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Overview
Description
2,2-Dicyclopropylazetidine is a four-membered nitrogen-containing heterocycle with two cyclopropyl groups attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclopropylazetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, where an imine and an alkene component undergo a photocycloaddition to form the azetidine ring . Another approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or other efficient synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dicyclopropylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into different reduced forms.
Substitution: The cyclopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the cyclopropyl rings.
Scientific Research Applications
2,2-Dicyclopropylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dicyclopropylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without cyclopropyl groups.
2,3-Dicyclopropylazetidine: Another azetidine derivative with cyclopropyl groups at different positions.
Uniqueness: 2,2-Dicyclopropylazetidine is unique due to the presence of two cyclopropyl groups, which impart distinct chemical and physical properties. These groups contribute to the compound’s ring strain and reactivity, making it a valuable tool in various chemical and industrial applications.
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,2-dicyclopropylazetidine |
InChI |
InChI=1S/C9H15N/c1-2-7(1)9(5-6-10-9)8-3-4-8/h7-8,10H,1-6H2 |
InChI Key |
IVOBTWUBSTWYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCN2)C3CC3 |
Origin of Product |
United States |
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